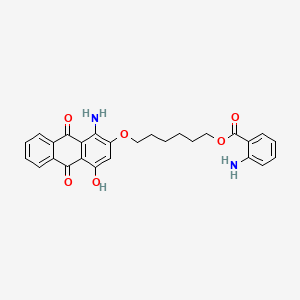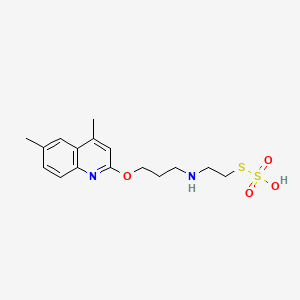![molecular formula C16H19N B13830849 (3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)
(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole is a complex organic compound belonging to the isoindole family. . The unique structure of this compound makes it an interesting subject for research in synthetic organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole can be achieved through various synthetic routes. One common method involves the Rh(III)-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters . This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester . Another approach involves the Rh(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, which provides efficient access to 2H-isoindoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated isoindolines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require catalysts such as palladium or rhodium complexes .
Major Products
The major products formed from these reactions include isoindolinones, fully saturated isoindolines, and various substituted isoindole derivatives .
Scientific Research Applications
(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole has several scientific research applications:
Mechanism of Action
The mechanism of action of (3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit cyclooxygenase isoenzymes (COX-2), thrombin, or other key proteins involved in inflammation and cancer . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole include other isoindole derivatives such as:
Isoindolinones: These compounds have a similar core structure but differ in the oxidation state and substitution pattern.
Isoquinolines: These are structurally related but have a different arrangement of nitrogen atoms in the ring system.
Indoles: These compounds share a similar aromatic ring system but differ in the position of the nitrogen atom.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the prop-2-ynyl group, which imparts distinct chemical and biological properties . This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole |
InChI |
InChI=1S/C16H19N/c1-3-6-17-10-15-8-13-5-4-12(2)7-14(13)9-16(15)11-17/h1,4-5,7,15-16H,6,8-11H2,2H3/t15-,16-/m1/s1 |
InChI Key |
QAQBGIRNFZUJBI-HZPDHXFCSA-N |
Isomeric SMILES |
CC1=CC2=C(C[C@@H]3CN(C[C@H]3C2)CC#C)C=C1 |
Canonical SMILES |
CC1=CC2=C(CC3CN(CC3C2)CC#C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


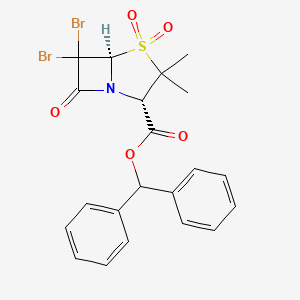
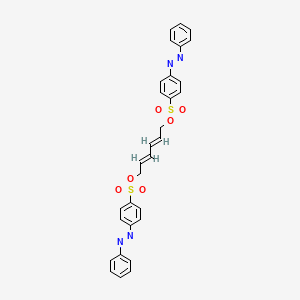
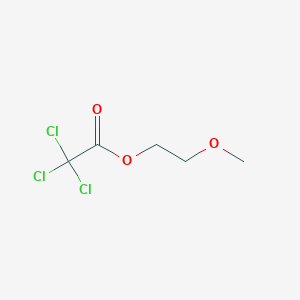
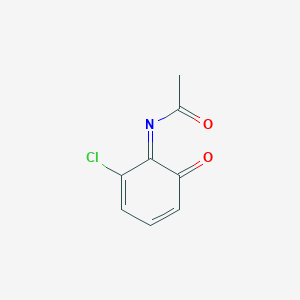
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B13830802.png)
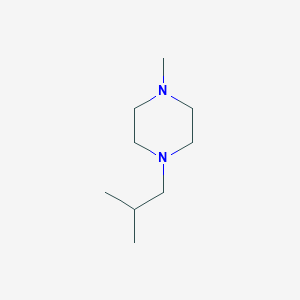
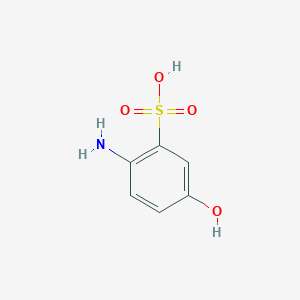
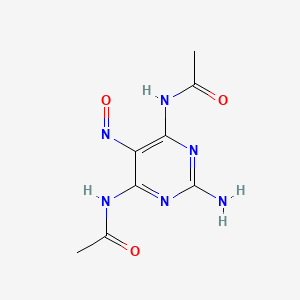
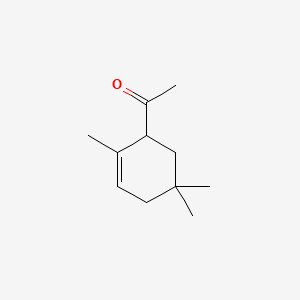
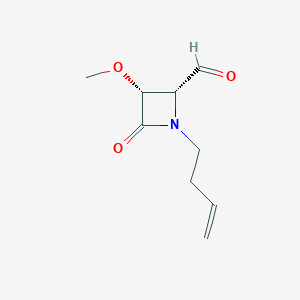
![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)
